

An In-depth Technical Guide to 3-methyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 3-methyl-1H-pyrazole-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of **3-methyl-1H-pyrazole-4-carbaldehyde**, serving as a valuable resource for researchers and professionals in the field.

Core Properties

3-methyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature with a melting point in the range of 105-110 °C.^{[1][2]} Its chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ N ₂ O	[3][4]
Molecular Weight	110.11 g/mol	[2][3][4]
Appearance	Solid	[1]
Melting Point	105-110 °C	[1][2]
Boiling Point (Predicted)	326.5 ± 22.0 °C	[5]
pKa (Predicted)	-1.86 ± 0.10	[5]
Solubility	Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and alcohols (e.g., methanol, ethanol). Limited aqueous solubility.	[6]

Spectroscopic Data

The structural elucidation of **3-methyl-1H-pyrazole-4-carbaldehyde** is supported by various spectroscopic techniques. Although a complete set of spectra for the unsubstituted compound is not readily available in the literature, data from closely related derivatives provide expected characteristic signals.

Spectroscopy	Expected Peaks/Signals
^1H NMR	Signals corresponding to the pyrazole ring protons, the methyl group protons, and the aldehyde proton. The aldehyde proton is expected to appear as a singlet in the downfield region (around 9-10 ppm).
^{13}C NMR	Resonances for the carbon atoms of the pyrazole ring, the methyl group, and the carbonyl carbon of the aldehyde group (expected in the range of 185-195 ppm).
IR (Infrared)	Characteristic absorption bands for the C=O stretching of the aldehyde (around 1650-1700 cm^{-1}), C-H stretching of the aromatic ring and methyl group, and C=N stretching of the pyrazole ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the formyl group (-CHO).

Experimental Protocols

The primary method for the synthesis of **3-methyl-1H-pyrazole-4-carbaldehyde** is the Vilsmeier-Haack reaction.^{[7][8]} This reaction introduces a formyl group onto an electron-rich heterocyclic ring.

Synthesis via Vilsmeier-Haack Reaction

Principle: The Vilsmeier-Haack reaction involves the formylation of an active hydrogen-containing compound, in this case, 3-methyl-1H-pyrazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl_3).^{[9][10]}

Detailed Protocol:

- **Preparation of the Vilsmeier Reagent:** In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. The formation of a chloroiminium salt, the Vilsmeier reagent, will be observed.[\[11\]](#)
- **Formylation Reaction:** Dissolve 3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[\[11\]](#)
- **Reaction Monitoring and Work-up:** After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[\[1\]](#)[\[11\]](#)
- **Neutralization and Extraction:** Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[\[11\]](#)
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[\[11\]](#)

Purification by Recrystallization

The crude **3-methyl-1H-pyrazole-4-carbaldehyde** can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.[\[1\]](#)

Analytical Methods

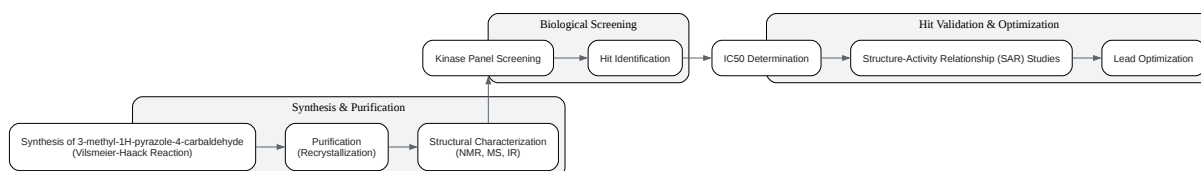
The purity and identity of the synthesized **3-methyl-1H-pyrazole-4-carbaldehyde** can be confirmed by:

- **Thin-Layer Chromatography (TLC):** To monitor the reaction progress and assess the purity of the final product.

- Melting Point Determination: Comparison with the literature value.
- Spectroscopic Analysis: ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry to confirm the chemical structure.

Logical Workflow and Potential Biological Interactions

While specific signaling pathway involvement for **3-methyl-1H-pyrazole-4-carbaldehyde** is not extensively documented, pyrazole derivatives are widely recognized for their potential as kinase inhibitors.[12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The general workflow for investigating the potential of this compound as a kinase inhibitor is outlined below.



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General experimental workflow for identifying and optimizing pyrazole-based kinase inhibitors.

This workflow begins with the synthesis and purification of the compound, followed by high-throughput screening against a panel of kinases to identify potential "hits." Positive hits are then subjected to further validation, including the determination of their half-maximal inhibitory concentration (IC_{50}) and structure-activity relationship (SAR) studies to guide the optimization of the lead compound.

Conclusion

3-methyl-1H-pyrazole-4-carbaldehyde serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides essential information on its fundamental properties and a detailed protocol for its synthesis, which will be a useful resource for researchers in organic and medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

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